2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced via a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide: shares structural similarities with other thiazole derivatives such as:
Uniqueness
- Structural Features : The presence of both chlorophenyl and dimethylphenyl groups in the same molecule provides unique electronic and steric properties.
- Biological Activity : Its specific interactions with molecular targets and pathways distinguish it from other thiazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOUIYWBWRLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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